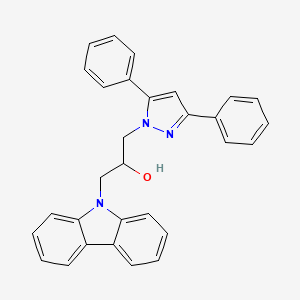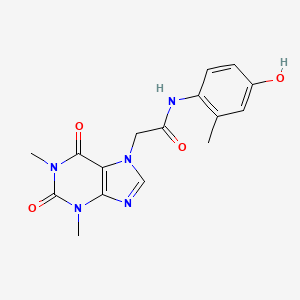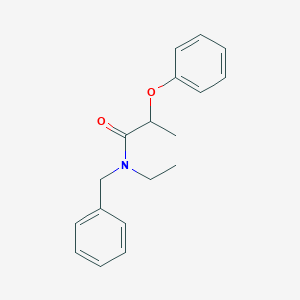![molecular formula C19H20ClN3O3 B4939063 (4-chlorophenyl)[2-(4-ethyl-1-piperazinyl)-5-nitrophenyl]methanone CAS No. 6218-28-6](/img/structure/B4939063.png)
(4-chlorophenyl)[2-(4-ethyl-1-piperazinyl)-5-nitrophenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-chlorophenyl)[2-(4-ethyl-1-piperazinyl)-5-nitrophenyl]methanone is a chemical compound that has gained significant attention in scientific research in recent years. This compound is commonly referred to as "CEPM" and has been found to have potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The exact mechanism of action of CEPM is not fully understood. However, studies have shown that it may act by inhibiting the activity of enzymes involved in various biological processes, such as DNA replication and protein synthesis. CEPM has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and physiological effects:
CEPM has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and cancer cells. CEPM has also been found to reduce inflammation and pain in animal models. Additionally, it has been found to have anticonvulsant effects and may be useful in the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CEPM is its broad spectrum of biological activities. It has been found to exhibit activity against a wide range of microorganisms and cancer cells. Additionally, it has been found to have low toxicity in animal models. However, one of the limitations of CEPM is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on CEPM. One area of interest is its potential use as a fluorescent probe for the detection of metal ions. Additionally, further studies could be conducted to investigate its potential use in the treatment of various diseases, such as cancer and epilepsy. Further research could also be conducted to improve the solubility of CEPM in water, which would make it more useful in certain experiments.
Métodos De Síntesis
The synthesis of CEPM involves the reaction of 4-chloroacetophenone with 4-ethyl-1-piperazinecarboxylic acid and 5-nitro-2-aminophenol in the presence of a catalyst. The resulting product is a yellow crystalline powder with a melting point of 218-220°C.
Aplicaciones Científicas De Investigación
CEPM has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. CEPM has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
(4-chlorophenyl)-[2-(4-ethylpiperazin-1-yl)-5-nitrophenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-2-21-9-11-22(12-10-21)18-8-7-16(23(25)26)13-17(18)19(24)14-3-5-15(20)6-4-14/h3-8,13H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPMCLVFWZNZLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387473 |
Source


|
| Record name | (4-Chlorophenyl)[2-(4-ethylpiperazin-1-yl)-5-nitrophenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6218-28-6 |
Source


|
| Record name | (4-Chlorophenyl)[2-(4-ethylpiperazin-1-yl)-5-nitrophenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4938991.png)
![N~1~-cyclohexyl-N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4938998.png)
![5-chloro-N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1-naphthamide](/img/structure/B4939009.png)
![4-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4939017.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4939025.png)
![diethyl 2,2'-{thiobis[(1-oxo-3,1-propanediyl)imino]}bis(4-methyl-1,3-thiazole-5-carboxylate)](/img/structure/B4939027.png)
![1-[(4,8-dimethyl-2-quinolinyl)thio]acetone](/img/structure/B4939028.png)
![ethyl 4-{[(5-bromo-3-pyridinyl)carbonyl]amino}butanoate](/img/structure/B4939034.png)
![4,4'-[(3,4,5-trimethoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B4939037.png)

![11,11-dimethyl-8-(4-methylphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4939058.png)
![benzyl 7-(2-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4939064.png)

